molecular formula C22H28N4O3 B605944 BAY-6035

BAY-6035

Cat. No.: B605944
M. Wt: 396.5 g/mol
InChI Key: CKFRXCBNKKOFGO-IGEOTXOUSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

BAY-6035 shows substrate competitive behavior . It has been reported to specifically inhibit methylation of MAP3K2 by SMYD3 in a cellular mechanistic assay . This interaction with SMYD3 and MAP3K2 suggests that this compound could play a significant role in biochemical reactions involving these proteins.

Cellular Effects

This compound has been shown to have nanomolar potency and selectivity against kinases and other PKMTs . This suggests that this compound could influence cell function by modulating the activity of these enzymes. Detailed studies on its effects on various types of cells and cellular processes are still needed.

Molecular Mechanism

The molecular mechanism of this compound involves binding to the substrate binding site of SMYD3 and occupying the hydrophobic lysine binding pocket via an unprecedented hydrogen bonding pattern . This binding interaction results in the inhibition of SMYD3’s ability to methylate its substrates, such as MAP3K2 .

Chemical Reactions Analysis

BAY-6035 undergoes several types of chemical reactions, primarily focusing on its interaction with SMYD3:

Common reagents and conditions used in these reactions include:

The major product formed from these reactions is the inhibition of methylation of MAP3K2 by SMYD3 .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-1-(3-azabicyclo[3.1.0]hexane-3-carbonyl)-N-(2-cyclopropylethyl)-2-methyl-4-oxo-3,5-dihydro-2H-1,5-benzodiazepine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c1-13-8-20(27)24-18-10-15(21(28)23-7-6-14-2-3-14)4-5-19(18)26(13)22(29)25-11-16-9-17(16)12-25/h4-5,10,13-14,16-17H,2-3,6-9,11-12H2,1H3,(H,23,28)(H,24,27)/t13-,16?,17?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFRXCBNKKOFGO-IGEOTXOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=C(N1C(=O)N3CC4CC4C3)C=CC(=C2)C(=O)NCCC5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)NC2=C(N1C(=O)N3CC4CC4C3)C=CC(=C2)C(=O)NCCC5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of BAY-6035 and how does it impact downstream signaling?

A1: this compound is a potent and selective inhibitor of SMYD3 (SET and MYND domain-containing protein 3), a protein lysine methyltransferase. [, ] It exerts its inhibitory effect by competitively binding to the substrate binding site of SMYD3, specifically occupying the hydrophobic lysine binding pocket. [, ] This interaction prevents SMYD3 from methylating its target proteins, including MAP3K2 (mitogen-activated protein kinase kinase kinase 2). [, ] As a result, this compound disrupts downstream signaling pathways regulated by SMYD3-mediated methylation.

Q2: What is the structural basis for the interaction between this compound and SMYD3?

A2: X-ray crystallography studies revealed that this compound, a benzodiazepine-based inhibitor, binds to the substrate binding site of SMYD3. [, ] Notably, the inhibitor interacts with the hydrophobic lysine-binding pocket through a unique hydrogen bonding pattern. [, ] This specific interaction contributes to the high potency and selectivity of this compound towards SMYD3.

Q3: How does the structure of this compound influence its inhibitory activity against SMYD3?

A3: While the provided research doesn't delve into detailed SAR (Structure-Activity Relationship) studies, it highlights that this compound represents a novel benzodiazepine-based inhibitor series. [, ] Optimization efforts within this series led to the identification of this compound, showcasing improved nanomolar potency and selectivity against kinases and other PKMTs compared to earlier compounds. [, ] This suggests that the specific arrangement of the benzodiazepine scaffold and its substituents are crucial for its interaction with SMYD3 and subsequent inhibitory activity. Further research exploring modifications to the this compound scaffold could provide valuable insights into the SAR and guide the development of even more potent and selective SMYD3 inhibitors.

Q4: What are the potential applications of this compound as a research tool?

A4: this compound, with its high potency and selectivity for SMYD3, presents a valuable tool for investigating the biological roles of SMYD3 in both healthy and diseased tissues. [, ] By inhibiting SMYD3 activity in various experimental settings, researchers can elucidate the specific functions of this enzyme in cellular processes, signaling pathways, and disease development. The development of this compound and its congeneric negative control provides a robust system to dissect the intricacies of SMYD3-mediated methylation and its therapeutic implications.

  1. Gradl, S., et al. "Abstract 1646: Discovery and characterization of this compound, a novel benzodiazepine-based SMYD3 inhibitor." Cancer Res 78 (13 Supplement), 1646-1646 (2018).
  2. Häger, A., et al. "Discovery of the SMYD3 Inhibitor this compound Using Thermal Shift Assay (TSA)-Based High-Throughput Screening." Journal of Medicinal Chemistry 61.3 (2018): 933-944.

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